N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole ring can be synthesized through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The thiadiazole ring is often formed via the cyclization of thiosemicarbazide with carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea
- N-(1-benzyl-1H-pyrazol-3-yl)-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
Uniqueness
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to the presence of both difluoromethyl and thiadiazole groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C17H15F2N7S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[1-(difluoromethyl)-5-methylpyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H15F2N7S/c1-11-9-13(23-26(11)16(18)19)15-21-22-17(27-15)20-14-7-8-25(24-14)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,20,22,24) |
InChI Key |
BUWUNOVIDBBODH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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